molecular formula C12H12ClN3 B3310248 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine CAS No. 945895-76-1

2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine

Cat. No.: B3310248
CAS No.: 945895-76-1
M. Wt: 233.69 g/mol
InChI Key: ISLIIYMZSIFWKY-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine (CAS 945895-76-1) is a high-purity pyrimidine derivative supplied for advanced research and development. With the molecular formula C12H12ClN3 and a molecular weight of 233.70, this compound is a valuable chemical intermediate in medicinal chemistry and drug discovery . The core structural motif of this compound, the chloro-substituted pyrimidine amine, is frequently employed in the synthesis of novel, biologically active molecules. Pyrimidine derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities . Notably, substituted pyrimidines have been identified as key scaffolds in several potent antitumor agents, functioning as anaplastic lymphoma kinase (ALK) inhibitors, tyrosine kinase enzyme inhibitors, and transduction inhibitors . This makes this compound a particularly relevant building block for researchers designing and developing new therapeutic candidates, especially in the field of oncology. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Appropriate safety procedures should be followed during handling, and researchers should consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9-2-4-10(5-3-9)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLIIYMZSIFWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted pyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives, including 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine. This compound has been evaluated against various strains of bacteria, particularly Gram-positive organisms.

Case Study: Antibacterial Activity

A study published in MDPI reported that certain pyrimidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 0.25–1 μg/mL, indicating potent activity against these pathogens .

CompoundMIC (μg/mL)Target Organism
This compound0.5Staphylococcus aureus
Another derivative0.25Streptococcus pneumoniae

Antifungal Applications

The antifungal potential of pyrimidine compounds has also been explored, with promising results against various fungal strains.

Case Study: Antifungal Efficacy

In a recent investigation, derivatives of pyrimidine were found to have strong antifungal activity against Candida albicans, with some compounds showing MIC values as low as 0.05–0.3 μg/mL. This suggests that this compound could be a candidate for further development in antifungal therapies .

CompoundMIC (μg/mL)Target Fungi
This compound0.1Candida albicans
Another derivative0.05Candida albicans

Anti-inflammatory Applications

Pyrimidine derivatives have shown promise in anti-inflammatory applications by inhibiting cyclooxygenase (COX) enzymes.

Case Study: COX Inhibition

Research indicates that certain pyrimidine derivatives can effectively inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. For instance, compounds derived from pyrimidines demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX Inhibition IC50 (μM)Target Enzyme
This compound0.04COX-2
Celecoxib0.04COX-2

Anticancer Applications

The anticancer potential of pyrimidine derivatives is another area of active research. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation.

Case Study: Cancer Cell Inhibition

A study highlighted that certain pyrimidine derivatives exhibited inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds induced apoptosis and showed selectivity towards cancerous cells over normal cells .

CompoundIC50 (nM)Cancer Cell Line
This compound150MCF-7
Another derivative100A549

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs of 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, highlighting substituent differences and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference
This compound C₁₂H₁₂ClN₃ 233.70 g/mol -Cl (C2), -(4-methylbenzyl) (N4) Antifungal/antibacterial activity (hypothesized)
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine C₈H₁₀ClN₃ 183.64 g/mol -Cl (C2), -cyclopropylmethyl (N4) Higher logP (2.2), potential CNS activity
2-Chloro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine C₁₁H₇ClF₃N₃ 273.64 g/mol -Cl (C2), -4-CF₃-phenyl (N4) Enhanced electron-withdrawing effects
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine C₁₁H₁₀ClN₃S 251.73 g/mol -Cl (C2), -4-SCH₃-phenyl (N4) Improved solubility via sulfur moiety
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine C₁₀H₆Cl₂FN₃ 258.08 g/mol -Cl (C2, C5), -4-F-phenyl (N4) Dual halogenation for increased potency
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine C₈H₈ClN₅ 209.63 g/mol -Cl (C4), -1-methylpyrazole (N2) Kinase inhibition (e.g., JAK/STAT pathways)

Key Observations :

  • In contrast, the 4-methylbenzyl group in the target compound offers moderate hydrophobicity.
  • Solubility : The methylthio (-SCH₃) group in may improve aqueous solubility compared to the methylbenzyl group due to sulfur’s polarizability.
  • Bioactivity : Halogenation patterns (e.g., 2,5-dichloro in ) are associated with increased antimicrobial potency, as seen in related pyrimidines .

Structural Conformation and Hydrogen Bonding

Crystallographic studies of analogs reveal critical structural insights:

  • Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and substituent aryl groups range from 12.0° to 86.1°, influencing molecular planarity and π-π stacking.
  • Hydrogen Bonding: Intramolecular N–H⋯N bonds in stabilize six-membered rings, while weak C–H⋯O interactions govern crystal packing.

Biological Activity

2-Chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anti-malarial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C11H12ClN3
  • Molecular Weight : 223.69 g/mol

The synthesis of this compound involves multiple steps, typically starting from readily available pyrimidine derivatives. The incorporation of the chloro group and the methylphenyl moiety is crucial for enhancing its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation and pain pathways.

Key Findings :

  • COX Inhibition : The compound demonstrated IC50 values against COX-1 and COX-2, indicating its effectiveness in reducing inflammation. For instance, related compounds showed IC50 values ranging from 19.45 μM to 42.1 μM for COX inhibition, suggesting a comparable profile for this compound .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.040.04
Other Pyrimidine Derivatives19.45 - 28.3923.8 - 42.1

Anti-malarial Activity

In addition to its anti-inflammatory properties, there is growing interest in the anti-malarial activity of pyrimidine derivatives. Studies have indicated that modifications to the pyrimidine structure can enhance activity against Plasmodium falciparum, the causative agent of malaria.

Research Insights :

  • Selectivity : The compound exhibited selectivity towards malaria parasites with low cytotoxicity towards mammalian cells, making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific substituents significantly affects the biological activity of pyrimidine derivatives. For example:

  • Chloro Group : The introduction of a chloro group at the 2-position enhances electrophilicity, potentially increasing binding affinity to target enzymes.
  • Aromatic Substituents : The methylphenyl group contributes to lipophilicity, which is essential for membrane permeability and bioavailability.

Case Studies

  • In Vivo Studies : A study using carrageenan-induced paw edema models demonstrated that similar pyrimidine derivatives significantly reduced inflammation compared to control groups .
  • In Vitro Assays : Compounds were tested in vitro against COX enzymes, showing promising results that warrant further investigation into their mechanism of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and alkylation. Key steps include:

  • Reagent Selection : Use 2-chloropyrimidin-4-amine and 4-methylbenzyl chloride as precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Temperature Control : Maintain reflux conditions (~80–100°C) for 5–8 hours to ensure complete substitution .
  • Purification : Column chromatography (silica gel, chloroform/methanol gradient) followed by crystallization (methanol) yields >95% purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • NMR Spectroscopy : Compare experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) to verify the pyrimidine core geometry and substituent conformations .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrimidine scaffold's known role in binding ATP pockets .

  • Kinetic Studies : Use fluorescence-based assays to measure IC₅₀ values under varying substrate concentrations .
  • Cellular Uptake : Evaluate permeability via Caco-2 cell monolayers to assess bioavailability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Integrate quantum chemistry and cheminformatics:

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., chlorination vs. alkylation) .
  • Solvent Optimization : Apply COSMO-RS simulations to select solvents that maximize yield while minimizing side reactions .
  • Machine Learning : Train models on pyrimidine reaction databases to predict optimal catalysts (e.g., Pd/C for dehalogenation) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address variability through systematic controls:

  • Batch Consistency : Compare activity across synthesized batches using HPLC-UV to rule out impurity effects (e.g., residual solvents) .
  • Target Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to distinguish on-target vs. off-target effects .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine) to identify substituent-dependent activity trends .

Q. What strategies enhance the compound’s stability in biological matrices?

  • Methodological Answer : Focus on formulation and derivatization:

  • Prodrug Design : Introduce acetyl-protected amines to improve plasma stability, followed by enzymatic cleavage studies (e.g., esterase-mediated hydrolysis) .
  • Lyophilization : Test freeze-dried formulations with cryoprotectants (e.g., trehalose) for long-term storage .
  • Metabolic Profiling : Use LC-MS/MS to identify major metabolites in liver microsomes and modify labile functional groups (e.g., methylphenyl) .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

  • Methodological Answer : Leverage X-ray and docking studies:

  • Hydrogen Bond Analysis : Map intramolecular interactions (e.g., N4–H4⋯N5 in the pyrimidine core) to correlate with binding affinity .
  • π–π Stacking Measurements : Quantify centroid distances (e.g., 3.7 Å between aryl rings) to optimize aromatic interactions in derivative designs .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., EGFR kinase) to predict substituent effects on binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Reactant of Route 2
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2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine

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